molecular formula C10H11NO3 B2960072 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2567503-54-0

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2960072
CAS No.: 2567503-54-0
M. Wt: 193.202
InChI Key: HNJRKUNPLQUTEA-UHFFFAOYSA-N
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Description

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid (CAS 2567503-54-0) is a high-purity chemical reagent intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic uses in humans or animals. This compound belongs to the class of functionalized bicyclo[2.2.2]octanes, which are synthetically valuable scaffolds. The rigid bicyclic framework is of significant interest in medicinal chemistry and drug discovery, particularly in the design of novel bioactive molecules and as a building block for complex organic synthesis . The structure features both a carboxylic acid and a nitrile group, providing versatile handles for further chemical modification, such as amide coupling or hydrolysis. The ketone group at the 5-position offers an additional site for structural diversification. Researchers can leverage this compound to explore its potential as a saturated bioisostere, a strategy used to improve the physicochemical properties of lead compounds, such as reducing lipophilicity and enhancing metabolic stability . The molecular formula is C10H11NO3 and it has a molecular weight of 193.20 .

Properties

IUPAC Name

2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-5-10(9(13)14)4-6-1-2-7(10)3-8(6)12/h6-7H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJRKUNPLQUTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1CC2=O)(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The bicyclo[2.2.2]octane core is a common feature among analogs, but substituent variations significantly influence reactivity, stereochemistry, and applications. Key compounds include:

Compound Name Substituents (Positions) Functional Groups Key Structural Features
2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid -CN (2), -CO- (5), -COOH (2) Cyano, ketone, carboxylic acid Rigid scaffold, strong electron-withdrawing groups
1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid -CH₃ (1,3), -CO- (5), -COOH (2) Methyl, ketone, carboxylic acid Steric hindrance from methyl groups
all-endo-3-Amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid (13) -NH₂ (3), -OH (5), -COOH (2) Amino, hydroxyl, carboxylic acid Hydrogen-bonding capacity, zwitterionic potential
ABOC (1-Aminobicyclo[2.2.2]octane-2-carboxylic acid) -NH₂ (1), -COOH (2) Amino, carboxylic acid Chiral center, peptide mimic applications
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride -CO-O-CO- (2,3), double bond (5) Anhydride, olefin Reactivity toward ring-opening and Diels-Alder reactions

Physical and Chemical Properties

  • Polarity and Solubility: The cyano group in the target compound increases polarity but may reduce water solubility compared to amino/hydroxy analogs (e.g., compound 13), which form zwitterions or salts . Methyl groups (e.g., 1,3-dimethyl analog ) enhance hydrophobicity.
  • Acidity :
    • The electron-withdrawing -CN group at position 2 likely increases the acidity of the carboxylic acid (pKa ~2-3) compared to methyl-substituted analogs.
  • Thermal Stability :
    • Rigid bicyclo scaffolds generally exhibit high thermal stability, but unsaturated analogs (e.g., oct-5-ene derivatives ) may undergo retro-Diels-Alder reactions under heat .

Biological Activity

2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol. Its unique bicyclic structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets, primarily enzymes and receptors. The cyano group can participate in hydrogen bonding, influencing enzyme activity and metabolic pathways. The rigidity provided by the bicyclic structure enhances binding affinity and specificity to biological targets.

Biological Activity

Recent studies have indicated that compounds containing the bicyclo[2.2.2]octane framework exhibit a range of biological activities:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for various enzymes, potentially impacting metabolic pathways.
  • Antimicrobial Properties : Research suggests that derivatives of this compound may exhibit antibacterial properties, making them candidates for antibiotic development .
  • Pharmacological Applications : The compound has been explored as a bioisostere for phenyl rings in drug design, leading to enhanced physicochemical properties such as increased solubility and metabolic stability in drugs like Imatinib and Vorinostat .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A study evaluated the antibacterial efficacy of bicyclic compounds against various bacterial strains, demonstrating significant inhibition rates compared to traditional antibiotics.
  • Drug Development Research : In drug discovery projects, the incorporation of the bicyclo[2.2.2]octane framework into existing drugs has shown promising results in enhancing their therapeutic profiles by improving solubility and reducing toxicity.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityNotes
2-Cyano-5-oxobicyclo[2.2.1]heptane-2-carboxylic acidModerate enzyme inhibitionSimilar structure but different ring size affects reactivity
4-Cyano-bicyclo[3.3.0]octaneAntimicrobial propertiesExhibits different binding affinities due to larger ring system
4-AminopiperidineStrong receptor agonistUsed as a reference for comparing pharmacological effects

Q & A

Q. What analytical strategies resolve data contradictions in reported spectral data for this compound?

  • Answer :
  • Step 1 : Cross-validate NMR and IR data against computed spectra (Gaussian or ORCA software).
  • Step 2 : Reproduce synthesis under controlled conditions to isolate stereoisomers.
  • Step 3 : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents, resolving ambiguities in literature assignments .

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